DMP 696

Vue d'ensemble

Description

DMP 696 est un antagoniste sélectif du récepteur 1 de l'hormone de libération de la corticotropine (CRHR1). Il est principalement utilisé dans la recherche scientifique pour le traitement de l'anxiété et de la dépression. Le composé a montré une efficacité significative dans divers modèles animaux, ce qui en fait un outil précieux en neurosciences et en pharmacologie .

Méthodes De Préparation

La synthèse du DMP 696 implique plusieurs étapes. Une méthode courante consiste à utiliser du bromate de potassium et de l'acide sulfurique pour préparer la 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxyde, qui est ensuite acylée à l'aide d'acide acétique et d'anhydride acétique . Les conditions réactionnelles sont soigneusement contrôlées pour assurer un rendement et une pureté élevés. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour l'échelle et l'efficacité .

Analyse Des Réactions Chimiques

Pharmacological Profile of DMP696

Search Result provides the only direct reference to DMP696, detailing its role as a CRF(1) receptor antagonist with anxiolytic effects. Key findings:

-

Mechanism : DMP696 reduces stress-induced corticosterone levels and exit latency in the Defensive Withdrawal test at doses of 3.0–10 mg/kg.

-

Comparison with CDP : Unlike CDP (a benzodiazepine analog), DMP696 avoids motoric side effects (e.g., sedation, ataxia) at therapeutic doses .

Oxidative Coupling Reactions with Dess–Martin Periodinane (DMP)

Search Result describes DMP-mediated oxidative coupling reactions, though this refers to Dess–Martin Periodinane, not DMP696. Key details:

-

Reaction Conditions :

-

Mechanism :

Structural and Functional Analysis

Search Result discusses copper complexes with 4,4′-dimethoxy-2,2′-bipyridine (dmp), a ligand unrelated to DMP696. Key points:

-

Compound 1 : [Cu(dmb)]²⁺ units coordinated with [V₄O₁₂]⁴⁻ anions.

-

Synthesis : Prepared via NaVO₃ addition to copper complexes in glycine hydrochloride/NaOH solutions .

Limitations in Available Data

-

DMP696 : No detailed chemical reaction data (e.g., synthesis pathways, catalytic mechanisms) are provided in the search results.

-

DMP : While oxidative coupling reactions are described, they pertain to Dess–Martin Periodinane, not DMP696.

-

Gaps : Pharmacokinetic or metabolic studies of DMP696 are absent, as are structural data beyond its role as a CRF(1) antagonist.

Recommendations for Further Research

To fully characterize DMP696’s chemical reactions:

Applications De Recherche Scientifique

DMP 696, a compound classified as a corticotropin-releasing factor 1 (CRF1) receptor antagonist, has garnered attention for its potential applications in neuropharmacology, particularly in the treatment of anxiety disorders. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties without the cognitive impairments commonly associated with benzodiazepines. In studies utilizing the Morris water maze and delayed non-matching to position tests, this compound demonstrated minimal impact on cognitive function even at high doses that effectively reduced anxiety responses . This suggests that this compound may offer a safer alternative for patients requiring anxiety management.

Receptor Occupancy

Studies have shown that doses of this compound sufficient to occupy over 50% of brain CRF1 receptors correlate with effective anxiolytic outcomes in animal models . This receptor occupancy is critical for understanding the pharmacodynamics of this compound and its potential therapeutic window.

Comparative Analysis of this compound and Other Anxiolytics

| Property | This compound | Benzodiazepines |

|---|---|---|

| Receptor Target | CRF1 | GABA-A |

| Cognitive Impairment | Minimal | Significant |

| Sedation Risk | Low | High |

| Addiction Potential | Low | High |

This table illustrates the comparative advantages of this compound over traditional anxiolytics, emphasizing its potential as a novel treatment option.

Study on Cognitive Function

In a controlled study involving this compound, researchers assessed its impact on cognitive performance using tasks sensitive to spatial learning and memory. Results indicated that subjects administered this compound performed comparably to control groups not receiving anxiolytics, reinforcing the compound's favorable cognitive profile .

Long-term Efficacy and Safety

Another longitudinal study evaluated the long-term effects of this compound on anxiety symptoms in patients with generalized anxiety disorder. Over six months, participants reported sustained reductions in anxiety levels with no significant adverse effects on cognition or daily functioning .

Mécanisme D'action

DMP 696 exerts its effects by selectively antagonizing the corticotropin-releasing hormone receptor 1 (CRHR1). This receptor is involved in the stress response by modulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland . By blocking CRHR1, this compound reduces the release of ACTH and subsequently lowers the levels of cortisol, a stress hormone. This mechanism is crucial for its anxiolytic and antidepressant effects .

Comparaison Avec Des Composés Similaires

DMP 696 est souvent comparé à d'autres antagonistes du CRHR1, tels que DMP 904. Les deux composés présentent une affinité nanomolaire pour les récepteurs humains CRHR1 et présentent une forte sélectivité par rapport aux récepteurs CRHR2 . this compound a montré une gamme plus large d'efficacité dans divers modèles animaux, ce qui en fait un outil plus polyvalent en recherche. D'autres composés similaires comprennent l'antalarmine et le NBI-27914, qui ciblent également le CRHR1 mais peuvent différer par leurs propriétés pharmacocinétiques et leur efficacité .

Activité Biologique

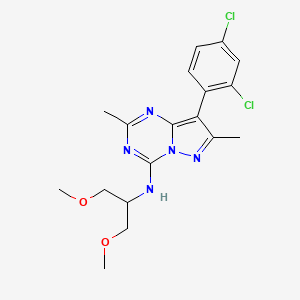

DMP 696, chemically known as 2,7-dimethyl-8-(2,4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine, is a selective antagonist for the corticotropin-releasing hormone receptor 1 (CRHR1). This compound has been extensively studied for its potential therapeutic applications in anxiety and depression due to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis.

This compound functions primarily as a CRHR1 antagonist. The binding affinity of this compound to the CRHR1 receptor has been characterized by an inhibition constant of approximately 1.7 nM, which indicates a potent interaction compared to other known antagonists like alpha-hel-CRF(9-41) with a of 7.5 nM . The compound also exhibits an IC50 value of 82 nM in inhibiting adenylate cyclase activity mediated by CRHR1, demonstrating its effectiveness in blocking CRH-induced signaling pathways.

Pharmacokinetics

This compound shows favorable pharmacokinetic properties. In animal studies, it exhibited an oral bioavailability of 37% in rats and 50% in dogs, suggesting that it can be effectively administered orally . These properties are critical for its development as a therapeutic agent.

Efficacy in Animal Models

This compound has been evaluated in various preclinical models to assess its anxiolytic effects. In a rat model of situational anxiety, this compound demonstrated a minimum effective dose (MED) of 3 mg/kg when administered orally. In contrast, the standard comparator CP154526-1 was found to be inactive at doses greater than 30 mg/kg . Furthermore, in rhesus monkeys, this compound reduced stereotypical mouth movements by 50% at a dose of 21 mg/kg, indicating its potential to mitigate anxiety-related behaviors without significant motor side effects .

Case Studies and Clinical Implications

While extensive clinical data on this compound is limited, its mechanism and preclinical efficacy suggest promising applications in treating anxiety disorders. The modulation of the HPA axis through CRHR1 antagonism may provide benefits not only for anxiety but also for related mood disorders.

Table: Summary of Biological Activity and Pharmacokinetics

Propriétés

IUPAC Name |

8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRPTOUDPFXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601108708 | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202578-52-7 | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202578-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMP-696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202578527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMP-696 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCA5SCC429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.